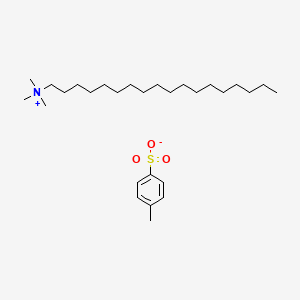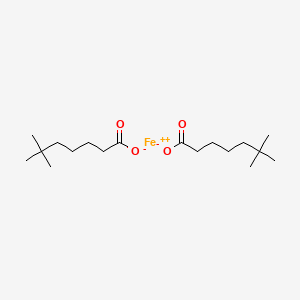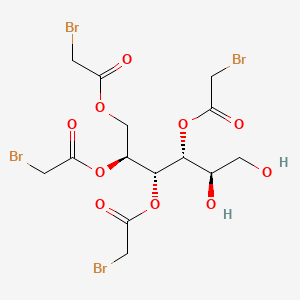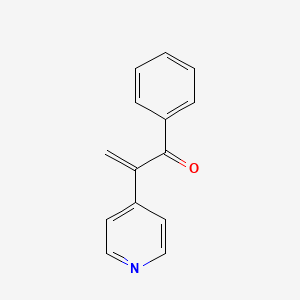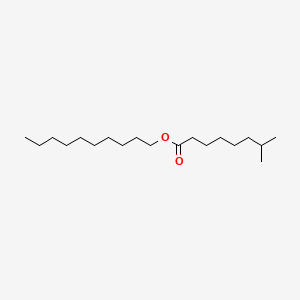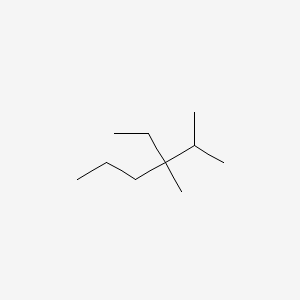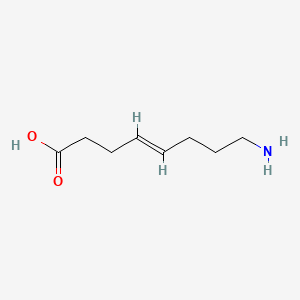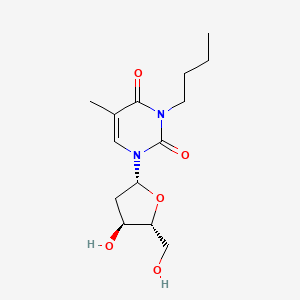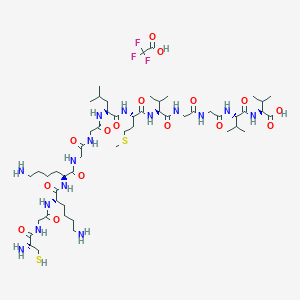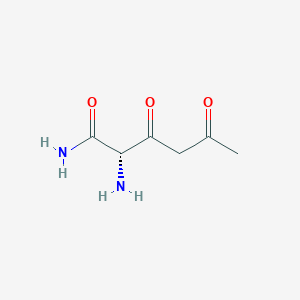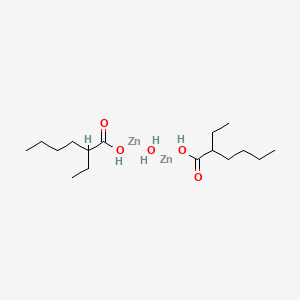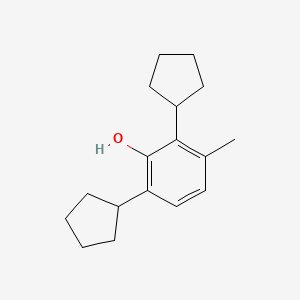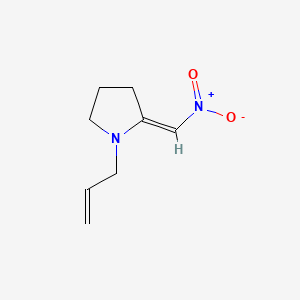
1-(Allyl)-2-(nitromethylene)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Allyl)-2-(nitromethylene)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an allyl group and a nitromethylene group attached to the pyrrolidine ring. Pyrrolidines are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
Preparation Methods
The synthesis of 1-(Allyl)-2-(nitromethylene)pyrrolidine can be achieved through various synthetic routes. One common method involves the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to introduce the allyl group . Another approach is the nickel-catalyzed allyl–allyl coupling reaction between 1,3-dienes and allylboronates . These methods offer excellent regioselectivity and functional group tolerance, making them suitable for the efficient preparation of this compound.
Chemical Reactions Analysis
1-(Allyl)-2-(nitromethylene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitromethylene group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group.
Coupling Reactions: The allyl group can participate in coupling reactions, such as the nickel-catalyzed allyl–allyl coupling.
These reactions are typically carried out under mild conditions, and the major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Allyl)-2-(nitromethylene)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Allyl)-2-(nitromethylene)pyrrolidine involves its interaction with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism depends on the context of its application, such as its role as a ligand in coordination chemistry or its biological activity in medicinal research .
Comparison with Similar Compounds
1-(Allyl)-2-(nitromethylene)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.
N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group attached to the nitrogen atom.
N-Allylpyrrolidine: A pyrrolidine derivative with an allyl group attached to the nitrogen atom.
2-Nitromethylene-1-pyrrolidine: A pyrrolidine derivative with a nitromethylene group attached to the ring.
The uniqueness of this compound lies in the combination of the allyl and nitromethylene groups, which impart distinct chemical and physical properties to the compound .
Properties
CAS No. |
40990-27-0 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2E)-2-(nitromethylidene)-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H12N2O2/c1-2-5-9-6-3-4-8(9)7-10(11)12/h2,7H,1,3-6H2/b8-7+ |
InChI Key |
LWWSULAJWWHYIC-BQYQJAHWSA-N |
Isomeric SMILES |
C=CCN\1CCC/C1=C\[N+](=O)[O-] |
Canonical SMILES |
C=CCN1CCCC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


